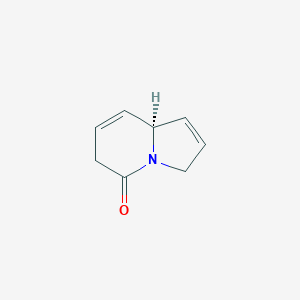
(8aS)-6,8a-dihydro-3H-indolizin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8aS)-6,8a-dihydro-3H-indolizin-5-one is a heterocyclic organic compound that belongs to the family of indolizines. It is a cyclic molecule that contains nitrogen atoms in its ring structure. The compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of (8aS)-6,8a-dihydro-3H-indolizin-5-one is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Several studies have reported that (8aS)-6,8a-dihydro-3H-indolizin-5-one possesses various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities. Additionally, (8aS)-6,8a-dihydro-3H-indolizin-5-one has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its potential as a scaffold for the development of new drugs. The compound possesses a unique ring structure that may allow for the development of novel pharmacophores. However, one of the limitations of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (8aS)-6,8a-dihydro-3H-indolizin-5-one. One possible direction is the development of new derivatives of the compound with improved solubility and bioactivity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound may be useful in the development of new materials with unique physical and chemical properties.
Méthodes De Synthèse
The synthesis of (8aS)-6,8a-dihydro-3H-indolizin-5-one can be achieved through different methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The reaction leads to the formation of a cyclic imine intermediate, which is then reduced to (8aS)-6,8a-dihydro-3H-indolizin-5-one.
Applications De Recherche Scientifique
(8aS)-6,8a-dihydro-3H-indolizin-5-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
151983-40-3 |
|---|---|
Nom du produit |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m0/s1 |
Clé InChI |
UQZANANSZTVBKA-ZETCQYMHSA-N |
SMILES isomérique |
C1C=C[C@H]2C=CCN2C1=O |
SMILES |
C1C=CC2C=CCN2C1=O |
SMILES canonique |
C1C=CC2C=CCN2C1=O |
Synonymes |
5(3H)-Indolizinone,6,8a-dihydro-,(8aS)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



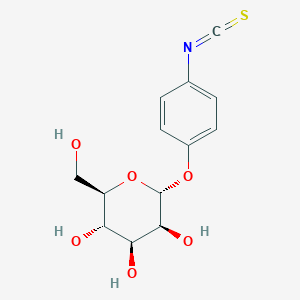
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)
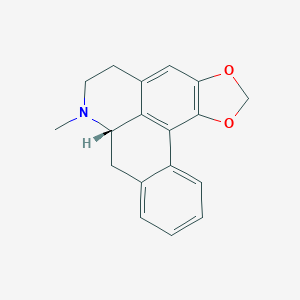
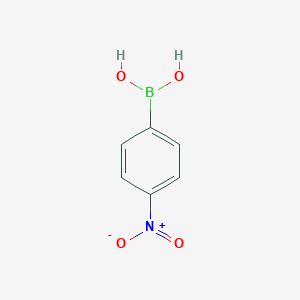
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
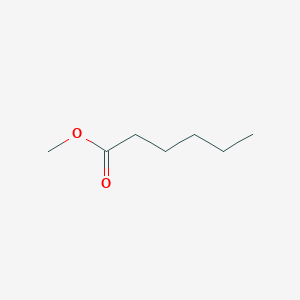
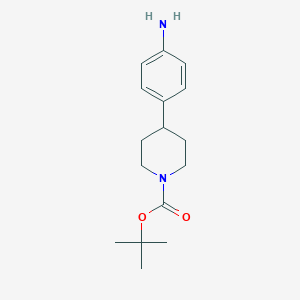
acetic acid](/img/structure/B129763.png)
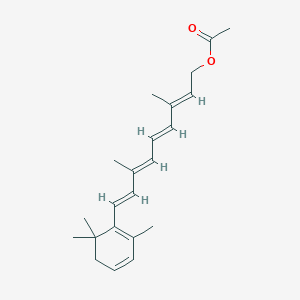
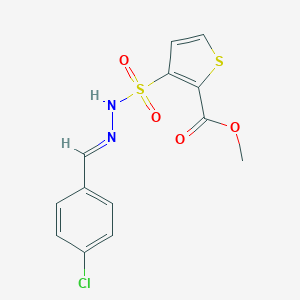

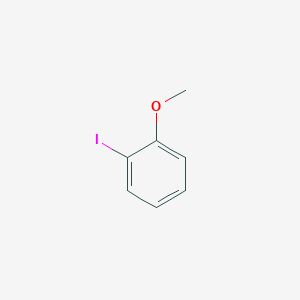
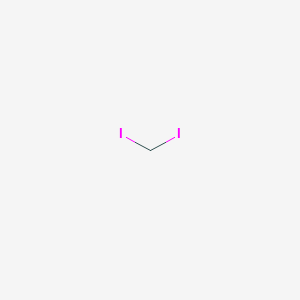
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)